molecular formula C9H16BrNO B1383815 5-(Bromomethyl)-1-isopropyl-2-piperidinone CAS No. 1824129-89-6

5-(Bromomethyl)-1-isopropyl-2-piperidinone

Cat. No.: B1383815
CAS No.: 1824129-89-6
M. Wt: 234.13 g/mol
InChI Key: KLUMGEZNAICMMU-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-isopropyl-2-piperidinone (CAS 1824129-89-6) is a brominated piperidinone derivative characterized by a six-membered lactam ring substituted with a reactive bromomethyl group at position 5 and an isopropyl group at the nitrogen atom . The bromomethyl group renders this compound a highly valuable alkylating agent and synthetic intermediate in nucleophilic substitution reactions, making it a crucial building block in sophisticated organic synthesis and pharmaceutical research . Piperidinone scaffolds are recognized as prominent pharmacophores in medicinal chemistry, found in a plethora of biologically active compounds and top-selling pharmaceuticals . The reactivity of this compound allows researchers to efficiently functionalize the piperidine ring, enabling the construction of novel molecules for testing as potential therapeutic agents. Its applications span the development of compounds for treating inflammation and central nervous system disorders, as piperidinone derivatives have been explored in patents for these areas . The compound is provided for chemical synthesis and research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

5-(bromomethyl)-1-propan-2-ylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c1-7(2)11-6-8(5-10)3-4-9(11)12/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUMGEZNAICMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CCC1=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1-isopropyl-2-piperidinone typically involves the bromination of a suitable precursor. One common method is the bromination of 1-isopropylpiperidin-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-1-isopropyl-2-piperidinone can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the carbonyl group in the piperidine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products:

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-1-isopropyl-2-piperidinone is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology and Medicine: The compound is explored for its potential pharmacological properties. It may serve as a precursor in the synthesis of drugs targeting neurological disorders due to its piperidine core, which is a common motif in many bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its bromomethyl group allows for further functionalization, making it useful in the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1-isopropyl-2-piperidinone largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Key Findings :

  • Aliphatic bromomethyl groups (as in the target compound) exhibit higher reactivity in SN2 reactions compared to aromatic analogs .
  • Piperidinone derivatives with bulky substituents (e.g., benzimidazole in ) show enhanced biological activity due to improved target binding .

Application-Based Comparison

Agrochemical Development

  • Pyrimidinediones () : Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) is a herbicide, highlighting bromine’s role in pesticidal activity .

Biological Activity

5-(Bromomethyl)-1-isopropyl-2-piperidinone (CAS No. 1824129-89-6) is a compound of interest due to its potential biological activities, especially in the field of medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C9H12BrN
  • Molecular Weight: 215.10 g/mol

The synthesis typically involves the bromination of isopropyl-2-piperidinone, leading to the formation of the bromomethyl group at the 5-position. This modification is crucial for enhancing the compound's reactivity and biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily in anticancer and antimicrobial domains. The following sections detail its effects on various cell lines and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects on several cancer cell lines:

  • Cell Lines Tested: Breast, pancreatic, leukemia, lymphoma, colon, and fibroblast cell lines.
  • Cytotoxic Concentration (CC50): Low micromolar to nanomolar range.

In a study focusing on piperidone derivatives, it was found that compounds similar to this compound induced apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial depolarization. These compounds activated caspase pathways leading to programmed cell death .

The mechanism by which this compound exerts its effects includes:

  • Induction of Apoptosis: Activation of intrinsic apoptotic pathways through ROS generation.
  • Cell Cycle Arrest: Alteration in cell cycle phases observed in sensitive cancer cell lines.
  • Proteasome Inhibition: Increased levels of polyubiquitinated proteins indicating proteasome pathway interference.

These mechanisms suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeCell Lines AffectedMechanismReference
AnticancerBreast, Pancreatic, ColonApoptosis induction via ROS
AntimicrobialVarious bacterial strainsInhibition of bacterial growthNot specified
NeuroprotectiveNeuronal cell linesModulation of excitatory amino acid transportNot specified

Case Study: Cytotoxicity Evaluation

In a specific evaluation involving piperidones similar to this compound:

  • Objective: Assess cytotoxic effects on acute lymphoblastic lymphoma and colon cancer cells.
  • Findings: Significant cytotoxicity was observed, with induction of DNA fragmentation and apoptosis confirmed through flow cytometry assays.

These findings emphasize the potential for further development into therapeutic agents targeting resistant cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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